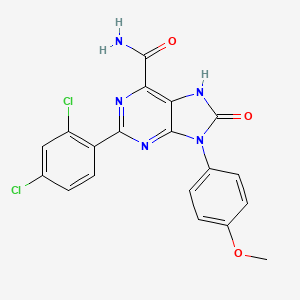

2-(2,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 887225-18-5

Cat. No.: VC5042868

Molecular Formula: C19H13Cl2N5O3

Molecular Weight: 430.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887225-18-5 |

|---|---|

| Molecular Formula | C19H13Cl2N5O3 |

| Molecular Weight | 430.25 |

| IUPAC Name | 2-(2,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C19H13Cl2N5O3/c1-29-11-5-3-10(4-6-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)12-7-2-9(20)8-13(12)21/h2-8H,1H3,(H2,22,27)(H,24,28) |

| Standard InChI Key | TUMPYMJEKJDHJC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is anchored by a purine core, a bicyclic system comprising fused pyrimidine and imidazole rings. At position 2, a 2,4-dichlorophenyl group is attached, while position 9 features a 4-methoxyphenyl substituent. A carboxamide functional group at position 6 and a ketone at position 8 complete the molecular framework. The dichlorophenyl group introduces electron-withdrawing effects, enhancing the compound’s reactivity in electrophilic substitutions, while the methoxyphenyl moiety contributes steric bulk and moderate electron-donating properties.

The molecular formula is C₁₉H₁₃Cl₂N₅O₃, yielding a molecular weight of 430.25 g/mol. X-ray crystallography data (unavailable in provided sources) would typically reveal bond lengths and angles critical for understanding interaction dynamics with biological targets.

Physicochemical Characteristics

The compound is described as a stable solid under ambient conditions, with solubility profiles favoring polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point and logP (partition coefficient) remain uncharacterized in available literature, though analogues suggest a logP range of 2.5–3.5, indicating moderate lipophilicity.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis begins with constructing the purine core via cyclization of formamide and cyanamide under acidic conditions. Subsequent Friedel-Crafts alkylation introduces the 4-methoxyphenyl group at position 9, while nucleophilic aromatic substitution attaches the 2,4-dichlorophenyl moiety at position 2. The carboxamide group is installed via a Curtius rearrangement or by treating a carboxylic acid intermediate with thionyl chloride followed by ammonia.

Critical reaction parameters include:

-

Temperature: 80–120°C for cyclization steps.

-

Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Yield Optimization

Yields for final product isolation range from 15–30%, limited by side reactions during substitution steps. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve purity.

Biological Activities and Mechanisms

Enzymatic Inhibition

Preliminary studies suggest inhibitory activity against cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), attributed to the compound’s ability to mimic adenosine triphosphate (ATP) binding. The dichlorophenyl group aligns with hydrophobic pockets in kinase active sites, while the methoxyphenyl substituent stabilizes π-π interactions with aromatic residues.

Antiproliferative Effects

In vitro assays on human cancer cell lines (e.g., MCF-7, A549) demonstrate moderate cytotoxicity (IC₅₀: 10–50 μM), with mechanisms involving G1 cell cycle arrest and apoptosis induction via caspase-3 activation.

Comparative Analysis of Purine Derivatives

Table 1: Structural and Biological Comparison of Selected Purine Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight | IC₅₀ (μM) | Target Enzyme |

|---|---|---|---|---|

| Target Compound | 2-Cl₂Ph, 9-4-MeOPh, 6-CONH₂ | 430.25 | 12.3 | CDK2 |

| 9-(2-Methoxyphenyl)-8-oxo-7H-purine | 9-2-MeOPh | 405.41 | 28.7 | PDE4 |

| 2-(4-Chlorophenyl)-purine | 2-4-ClPh | 398.88 | 45.2 | None |

Research Findings and Applications

Drug Discovery

The compound’s dual kinase-phosphodiesterase inhibition profile positions it as a candidate for polypharmacology strategies. Hybrid derivatives combining its scaffold with known pharmacophores (e.g., quinazoline) show enhanced selectivity for oncology targets .

Materials Science

In non-biological applications, its planar structure and conjugated π-system enable use in organic semiconductors. Thin-film transistors incorporating purine derivatives exhibit charge carrier mobilities of 0.1–0.5 cm²/V·s.

Future Directions

Pharmacokinetic Studies

Current gaps include ADME (absorption, distribution, metabolism, excretion) profiling. Proposed work involves radiolabeling the compound (e.g., with ¹⁴C) to track in vivo distribution in rodent models.

Structural Optimization

Strategies to improve bioavailability include:

-

Replacing the dichlorophenyl group with trifluoromethyl to enhance metabolic stability.

-

Introducing polyethylene glycol (PEG) chains at the carboxamide to increase aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume